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molecular formula C10H8O3 B565963 4-Methylumbelliferone-13C4 CAS No. 1569304-40-0

4-Methylumbelliferone-13C4

Cat. No. B565963
M. Wt: 180.14
InChI Key: HSHNITRMYYLLCV-IPRLLLDQSA-N
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Patent
US08658237B2

Procedure details

An enzymatic reaction was initiated by the following steps under 25° C. condition: adding to a 96-well microplate 50 μl of a 4-MUO buffer solution and 25 μl of distilled water (or an aqueous sample solution) for each well; mixing them; and then adding 25 μl of a lipase buffer solution to each well. After a 30-minute reaction, 100 μl of a 0.1M citric acid buffer (pH4.2) was added to terminate the reaction, and the fluorescence of 4-methylumbelliferone (excitation wavelength: 355 nm, fluorescence wavelength: 460 nm) produced by the reaction was measured with a fluorescence plate reader (Fluoroskan Asent CF from Labsystems, Inc.)
[Compound]
Name
4-MUO buffer solution
Quantity
50 μL
Type
reactant
Reaction Step One
Name
Quantity
25 μL
Type
reactant
Reaction Step One
[Compound]
Name
lipase buffer solution
Quantity
25 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=O)[CH2:2][C:3]([CH2:8][C:9]([OH:11])=O)([C:5](O)=O)O.[OH2:14]>>[CH3:5][C:3]1[C:2]2[CH:1]=[CH:2][C:3]([OH:14])=[CH:5][C:1]=2[O:13][C:9](=[O:11])[CH:8]=1

Inputs

Step One
Name
4-MUO buffer solution
Quantity
50 μL
Type
reactant
Smiles
Name
Quantity
25 μL
Type
reactant
Smiles
O
Step Two
Name
lipase buffer solution
Quantity
25 μL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An enzymatic reaction
CUSTOM
Type
CUSTOM
Details
was initiated by the following steps under 25° C.
ADDITION
Type
ADDITION
Details
mixing them
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=O)OC2=C1C=CC(=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08658237B2

Procedure details

An enzymatic reaction was initiated by the following steps under 25° C. condition: adding to a 96-well microplate 50 μl of a 4-MUO buffer solution and 25 μl of distilled water (or an aqueous sample solution) for each well; mixing them; and then adding 25 μl of a lipase buffer solution to each well. After a 30-minute reaction, 100 μl of a 0.1M citric acid buffer (pH4.2) was added to terminate the reaction, and the fluorescence of 4-methylumbelliferone (excitation wavelength: 355 nm, fluorescence wavelength: 460 nm) produced by the reaction was measured with a fluorescence plate reader (Fluoroskan Asent CF from Labsystems, Inc.)
[Compound]
Name
4-MUO buffer solution
Quantity
50 μL
Type
reactant
Reaction Step One
Name
Quantity
25 μL
Type
reactant
Reaction Step One
[Compound]
Name
lipase buffer solution
Quantity
25 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=O)[CH2:2][C:3]([CH2:8][C:9]([OH:11])=O)([C:5](O)=O)O.[OH2:14]>>[CH3:5][C:3]1[C:2]2[CH:1]=[CH:2][C:3]([OH:14])=[CH:5][C:1]=2[O:13][C:9](=[O:11])[CH:8]=1

Inputs

Step One
Name
4-MUO buffer solution
Quantity
50 μL
Type
reactant
Smiles
Name
Quantity
25 μL
Type
reactant
Smiles
O
Step Two
Name
lipase buffer solution
Quantity
25 μL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An enzymatic reaction
CUSTOM
Type
CUSTOM
Details
was initiated by the following steps under 25° C.
ADDITION
Type
ADDITION
Details
mixing them
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=O)OC2=C1C=CC(=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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